

A Comparative Analysis of AC915, Piezoelectric, and MEMS Accelerometers for Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AC915

Cat. No.: B15555702

[Get Quote](#)

For researchers, scientists, and drug development professionals, the precise measurement of vibration and acceleration is paramount. This guide provides a detailed comparison of the **AC915** industrial accelerometer against leading high-performance piezoelectric and Micro-Electro-Mechanical Systems (MEMS) accelerometers, offering insights into their respective performance characteristics. The selection of an appropriate accelerometer is critical for generating accurate and repeatable experimental data in laboratory and drug development settings.

This comparison guide delves into the key performance metrics of these three accelerometer types, supported by standardized experimental protocols for their evaluation. By understanding the nuances of each technology, researchers can make informed decisions to ensure the integrity of their measurements.

Performance Benchmark: AC915 vs. Piezoelectric vs. MEMS

The following tables summarize the key quantitative specifications for the **AC915**, a representative high-performance piezoelectric accelerometer, and a high-performance MEMS accelerometer. This data provides a clear, at-a-glance comparison of their capabilities.

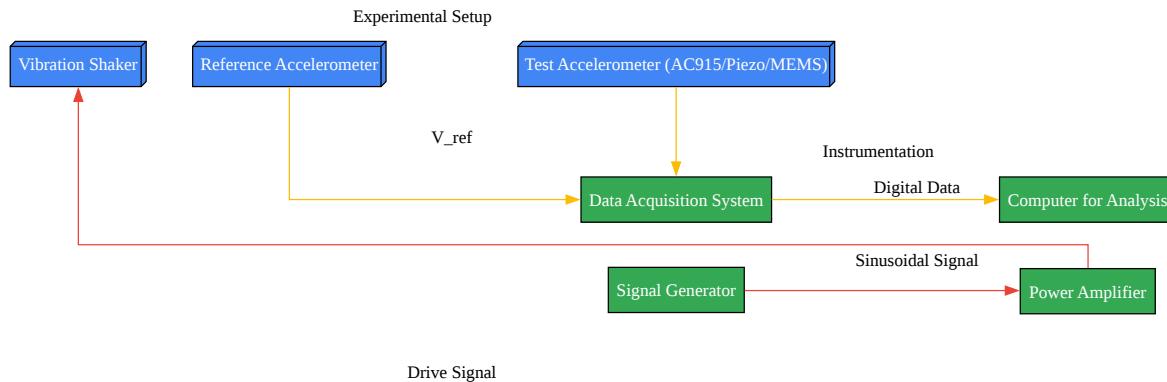
Table 1: Key Performance Specifications

Specification	AC915	High-Performance Piezoelectric (Representative)	High-Performance MEMS (Representative)
Sensitivity	100 mV/g	10 mV/g to 1000 mV/g	25 µg/Hz to 40 mV/g
Frequency Response (±3dB)	0.5 Hz to 15 kHz	0.5 Hz to 20 kHz (or wider)	DC to 23 kHz
Noise Floor (Spectral Density)	15 µg/Hz @ 1000 Hz	< 10 µg/Hz (at higher frequencies)	~25 µg/Hz
Dynamic Range	±50 g	±50 g to ±500 g	±50 g to ±100 g
Temperature Range	-40 to 121 °C	-55 to 165 °C (or wider)	-40 to 125 °C
Sensing Element	PZT Ceramic (Piezoelectric)	Quartz or Polycrystalline Ceramic	Silicon Micromachined Structure

Table 2: Physical and Operational Characteristics

Characteristic	AC915	High-Performance Piezoelectric	High-Performance MEMS
Output Type	IEPE (Voltage)	Charge or IEPE (Voltage)	Analog Voltage or Digital
Power Requirements	18-30 VDC, 2-10 mA	Requires external charge amplifier or IEPE power supply	Low voltage, low current
Size and Weight	Relatively large and heavy	Varies, can be very small	Extremely small and lightweight
Cost	Moderate	High	Low to Moderate

Experimental Protocols for Accelerometer Benchmarking


To ensure accurate and repeatable comparisons between different accelerometers, standardized experimental protocols are essential. The following sections detail the methodologies for evaluating key performance parameters, largely based on the principles outlined in ISO 16063-21.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Sensitivity Calibration (Back-to-Back Method)

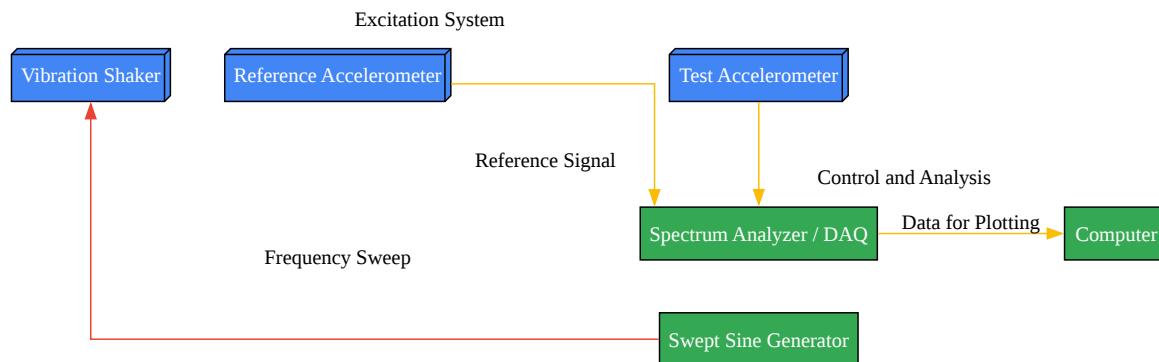
This protocol determines the sensitivity of a test accelerometer by comparing its output to a calibrated reference accelerometer.

Methodology:

- Mounting: Securely mount the test accelerometer and a calibrated reference accelerometer back-to-back on a vibration shaker.[\[4\]](#) Ensure a rigid connection to minimize measurement errors.
- Excitation: Drive the shaker with a sinusoidal signal at a reference frequency, typically 100 Hz or 159.2 Hz.[\[5\]](#)
- Data Acquisition: Simultaneously record the output voltage of both the test and reference accelerometers using a data acquisition system.
- Calculation: The sensitivity of the test accelerometer (S_{test}) is calculated using the following formula: $S_{\text{test}} = (V_{\text{test}} / V_{\text{ref}}) * S_{\text{ref}}$ Where:
 - V_{test} is the output voltage of the test accelerometer.
 - V_{ref} is the output voltage of the reference accelerometer.
 - S_{ref} is the known sensitivity of the reference accelerometer.
- Repeatability: Repeat the measurement multiple times to ensure the stability and repeatability of the results.

[Click to download full resolution via product page](#)

Sensitivity Calibration Workflow


Frequency Response Measurement

This protocol evaluates the accelerometer's sensitivity over its operational frequency range.

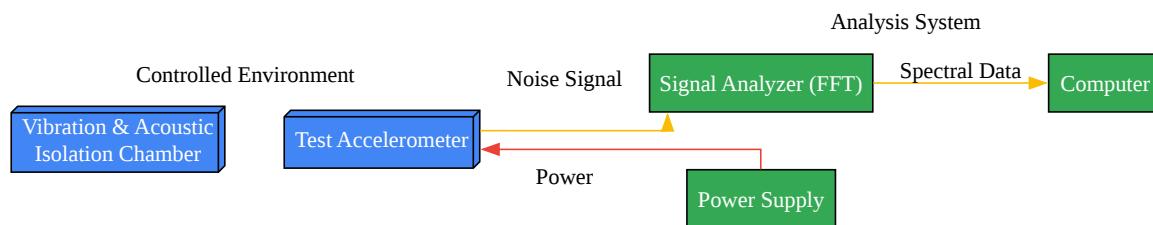
Methodology:

- **Setup:** Use the same back-to-back mounting configuration as in the sensitivity calibration.
- **Frequency Sweep:** Excite the shaker with a sinusoidal signal, sweeping through a range of frequencies (e.g., from 1 Hz to 20 kHz).^{[6][7]} Maintain a constant acceleration amplitude throughout the sweep.
- **Data Acquisition:** At discrete frequency intervals, record the output voltage of both the test and reference accelerometers.
- **Analysis:** For each frequency point, calculate the sensitivity of the test accelerometer.

- Plotting: Plot the sensitivity as a function of frequency. The frequency response is typically presented as the deviation (in dB or percent) from the reference sensitivity at 100 Hz.

[Click to download full resolution via product page](#)

Frequency Response Measurement Workflow


Noise Floor Measurement

This protocol quantifies the inherent electrical noise of the accelerometer, which determines the minimum detectable acceleration.

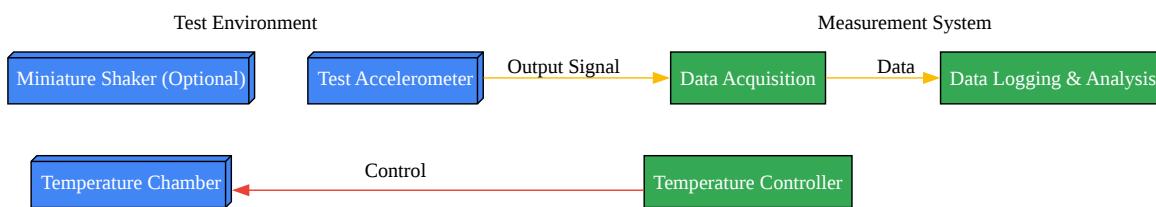
Methodology:

- Isolation: Place the accelerometer in a vibration-isolated and acoustically shielded environment to minimize external mechanical and acoustic noise.
- Power On: Power the accelerometer according to its specifications.
- Data Acquisition: Record the output signal of the accelerometer for a sufficient duration (e.g., several minutes) with no external excitation.

- Spectral Analysis: Perform a Fast Fourier Transform (FFT) on the recorded time-domain signal to obtain the power spectral density (PSD).
- Noise Density: The noise floor is typically expressed as the noise spectral density in units of $\mu\text{g}/\sqrt{\text{Hz}}$.^{[8][9][10]} This represents the noise level at different frequencies.

[Click to download full resolution via product page](#)

Noise Floor Measurement Workflow


Thermal Stability Testing

This protocol assesses the change in the accelerometer's sensitivity and bias as a function of temperature.

Methodology:

- Setup: Place the accelerometer inside a temperature-controlled chamber. If possible, mount it on a small shaker within the chamber.
- Temperature Cycling: Slowly cycle the temperature within the accelerometer's specified operating range (e.g., -40°C to +125°C).^[6] Allow the accelerometer to stabilize at each temperature setpoint.
- Bias Measurement: At each temperature, with no vibration, record the DC bias voltage of the accelerometer.

- Sensitivity Measurement: At each temperature, apply a known vibration using the shaker and measure the sensitivity as described in the sensitivity calibration protocol.
- Analysis: Plot the bias and sensitivity as a function of temperature to determine the thermal stability.

[Click to download full resolution via product page](#)

Thermal Stability Testing Workflow

Conclusion

The choice between the **AC915**, a high-performance piezoelectric accelerometer, and a high-performance MEMS accelerometer depends heavily on the specific requirements of the research application.

- The **AC915** offers a robust, reliable solution with good overall performance, making it well-suited for a wide range of industrial and research applications where a balance of performance and durability is required.
- High-performance piezoelectric accelerometers typically excel in applications demanding the widest frequency response and the lowest noise floor at higher frequencies, making them ideal for capturing very high-frequency vibrations with exceptional fidelity.[11]
- High-performance MEMS accelerometers present a compelling alternative, particularly for applications requiring the measurement of low-frequency vibrations down to DC (static acceleration), lower power consumption, and a smaller form factor.[11] Recent

advancements have significantly improved their noise performance and bandwidth, making them competitive with piezoelectric sensors in many areas.

By carefully considering the data presented in the comparison tables and employing the detailed experimental protocols, researchers can confidently select the optimal accelerometer for their specific needs, thereby enhancing the quality and reliability of their scientific investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. ISO 16063 for Accelerometer Calibration [modalshop.com]
- 2. certbetter.com [certbetter.com]
- 3. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 4. vitrek.com [vitrek.com]
- 5. hbkworld.com [hbkworld.com]
- 6. How to Effectively Test a Vibration Accelerometer Sensor [ascend-tech.com]
- 7. How Do You Test a Vibration Accelerometer Sensor? [ascend-tech.com]
- 8. micromega-dynamics.com [micromega-dynamics.com]
- 9. dewesoft.com [dewesoft.com]
- 10. endevco.com [endevco.com]
- 11. datasheet.es [datasheet.es]
- To cite this document: BenchChem. [A Comparative Analysis of AC915, Piezoelectric, and MEMS Accelerometers for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15555702#benchmarking-the-ac915-against-piezoelectric-and-mems-accelerometers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com